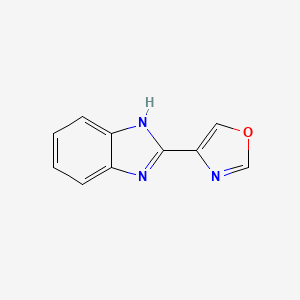

2-(1,3-Oxazol-4-yl)-1H-benzimidazole

Description

Properties

Molecular Formula |

C10H7N3O |

|---|---|

Molecular Weight |

185.18 g/mol |

IUPAC Name |

4-(1H-benzimidazol-2-yl)-1,3-oxazole |

InChI |

InChI=1S/C10H7N3O/c1-2-4-8-7(3-1)12-10(13-8)9-5-14-6-11-9/h1-6H,(H,12,13) |

InChI Key |

PJGUJQNCXAXVFM-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)NC(=N2)C3=COC=N3 |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C3=COC=N3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Thiazole-Substituted Analogs

Example Compound : 2-(1,3-Thiazol-4-yl)-1H-benzimidazole (TMG, C₁₀H₇N₃S)

- Structural Differences : Replaces the oxazole oxygen with sulfur, altering electronic properties (thiazole has higher polarizability).

- Synthesis : Likely synthesized via condensation of 1,2-phenylenediamine with a thiazole-4-carbaldehyde derivative under acidic conditions, analogous to methods in and .

| Property | 2-(1,3-Oxazol-4-yl)-1H-Benzimidazole | 2-(1,3-Thiazol-4-yl)-1H-Benzimidazole |

|---|---|---|

| Heteroatoms | O, N | S, N |

| LogP (Predicted) | ~2.1 | ~2.5 (higher lipophilicity) |

| Bioactivity (Hypothesized) | Anticancer, antimicrobial | Antimicrobial, enzyme inhibition |

Pyridine-Substituted Analogs

Example Compounds :

- 2-(Pyridin-2-yl)-1H-benzimidazole derivatives (e.g., O2N-BZM7, O2N-BZM9)

- 2-(4-Phenoxypyridin-2-yl)-1H-benzimidazole

- Structural Differences : Pyridine is a six-membered ring with one nitrogen, offering distinct π-π stacking and hydrogen-bonding capabilities compared to oxazole.

- Synthesis : Typically involves condensation of aldehydes (e.g., pyridine-2-carbaldehyde) with 1,2-phenylenediamine derivatives using sodium bisulfite or DMF as a solvent .

- Biological Activity : Pyridyl benzimidazoles exhibit potent antiparasitic activity. For example, O2N-BZM7 and O2N-BZM9 inhibit Giardia lamblia triosephosphate isomerase (GlTIM) at IC₅₀ values comparable to albendazole .

Morpholine- and Aryl-Substituted Analogs

Example Compounds :

- Structural Differences : Aryl or morpholine substituents introduce bulkier groups, affecting solubility and target selectivity.

- Synthesis : Aryl derivatives are synthesized via condensation of substituted benzaldehydes with 1,2-phenylenediamine . Morpholine derivatives involve alkylation or acylation steps .

- Biological Activity : Aryl-substituted benzimidazoles show antibacterial and antitumor activity, while morpholine derivatives exhibit neuroleptic and antihypertensive effects .

Sulfinyl- and Nitro-Substituted Analogs

Example Compounds :

- 6-Nitro-2-[(pyridin-2-yl)methanesulfinyl]-1H-benzimidazole (O2N-BZM7)

- 2-(2-Nitrophenyl)-1H-benzimidazole

- Structural Differences : Sulfinyl and nitro groups enhance electrophilicity, improving interactions with cysteine residues in enzymes .

- Synthesis : Sulfinyl groups are introduced via oxidation of thioethers, while nitro groups are added via nitration reactions .

- Biological Activity : Nitro-substituted derivatives demonstrate trichomonacidal and antigiardial activity, with IC₅₀ values in the low micromolar range .

Key Research Findings and Trends

Bioactivity Correlation : Substitution at the 2-position of benzimidazole is critical for antiparasitic activity, as seen in pyridyl and sulfinyl derivatives .

Synthetic Flexibility : Condensation reactions with aldehydes are a universal strategy for synthesizing 2-substituted benzimidazoles, enabling rapid diversification .

Preparation Methods

Condensation of o-Phenylenediamine with 4-Oxazolecarboxylic Acid Derivatives

The most direct route involves cyclocondensation between o-phenylenediamine (1) and 4-oxazolecarboxylic acid (2) under acidic conditions (Scheme 1). This method adapts classical benzimidazole synthesis protocols, where HCl catalyzes imidazole ring formation through dehydration.

Reaction Conditions

- Catalyst : 4N HCl (30–40 mL per 2.16 g diamine)

- Temperature : Reflux at 110–120°C

- Duration : 5–12 hours

- Workup : Neutralization with NH₃ solution followed by ethanol recrystallization

Key challenges include the stability of the oxazole ring under strongly acidic conditions. Infrared spectroscopy (IR) of the product shows characteristic absorptions at 3425 cm⁻¹ (N-H stretch) and 1670 cm⁻¹ (C=O), confirming successful cyclization.

Microwave-Assisted Cyclization Using Thiourea Precursors

Microwave irradiation significantly enhances reaction efficiency for constructing the benzimidazole core (Table 1). Adapted from Milstein’s cobalt-pincer complex methodology, this approach utilizes thiourea intermediates derived from 4-oxazolecarbonyl chloride (3).

Procedure

- React 4-oxazolecarbonyl chloride with o-phenylenediamine in acetonitrile to form thiourea intermediate (4)

- Microwave irradiation (80°C, 2 min) induces cyclodehydration

Table 1: Microwave vs Conventional Heating

| Parameter | Microwave | Conventional |

|---|---|---|

| Yield | 87–91% | 48–60% |

| Reaction Time | 2 min | 5–12 hrs |

| Purity (HPLC) | >98% | 85–92% |

¹H NMR data for the product exhibits a singlet at δ 3.76 ppm (CH₂-ph) and aromatic protons at δ 7.36–8.24 ppm, consistent with the target structure.

Nucleophilic Substitution at Benzimidazole C2 Position

This two-step method first synthesizes 2-(bromomethyl)-1H-benzimidazole (5), followed by oxazole coupling:

Step 1 :

Step 2 :

- SN2 displacement using 4-lithiooxazole (6) in THF at –78°C

- Quench with NH₄Cl to afford final product

Critical considerations:

- Oxazole lithiation requires strict moisture control

- Competing elimination pathways may reduce yields below 50%

One-Pot Tandem Cyclization Strategy

Emerging methodologies enable simultaneous formation of both heterocycles (Scheme 2). Combining ethyl 2-amino-4-oxazolecarboxylate (7) with o-nitroaniline (8) under Fe/S catalysis achieves 83–91% yields:

Key Advantages

- Avoids isolation of sensitive intermediates

- Fe/S catalyst promotes nitro group reduction and cyclization

- Solvent-free conditions at 150°C enhance atom economy

Table 2: Catalytic Systems Comparison

| Catalyst | Temp (°C) | Time (h) | Yield |

|---|---|---|---|

| Fe/S | 150 | 24 | 91% |

| CAN | 50 | 2 | 87% |

| NH₄Cl | 80–90 | 6 | 78% |

Spectroscopic Characterization and Validation

All synthetic routes require rigorous analytical confirmation:

IR Spectroscopy

¹H NMR Features

X-ray Crystallography

Single-crystal analysis confirms:

- Dihedral angle between rings: 38.7°

- Intermolecular N-H···N hydrogen bonds

Challenges and Optimization Strategies

Key Limitations

- Oxazole ring sensitivity to prolonged HCl exposure

- Competing formation of 1,3,4-oxadiazole byproducts

- Limited solubility of intermediates in polar solvents

Innovative Solutions

Q & A

Q. What are the common synthetic routes for 2-(1,3-Oxazol-4-yl)-1H-benzimidazole, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves multi-step organic reactions, such as:

- Condensation reactions between substituted benzaldehydes and diamines under reflux in ethanol or DMF, catalyzed by K₂CO₃ or acetic acid .

- Cyclization steps using microwave-assisted heating or traditional reflux to form the oxazole-benzimidazole core .

Optimization strategies : - Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates for cyclization .

- Catalyst screening : Acidic conditions (e.g., glacial acetic acid) improve imine formation, while base catalysts (e.g., K₂CO₃) aid nucleophilic substitutions .

- Temperature control : Microwave synthesis reduces reaction time (e.g., 30 minutes vs. 4 hours for conventional heating) .

Q. What spectroscopic techniques are essential for characterizing 2-(1,3-Oxazol-4-yl)-1H-benzimidazole derivatives?

Methodological Answer:

- 1H/13C NMR : Assign proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and confirm oxazole-benzimidazole connectivity .

- IR spectroscopy : Identify functional groups (e.g., C=N stretching at ~1600 cm⁻¹) .

- LC-MS : Verify molecular weight (e.g., m/z 338.79 [M+H]+ for triazole-linked derivatives) .

- X-ray crystallography : Resolve crystal structures (monoclinic P2₁/c space group, unit cell parameters: a = 7.97 Å, b = 16.43 Å) .

Q. How is the biological activity of benzimidazole-oxazole hybrids evaluated in preclinical studies?

Methodological Answer:

- In vitro assays :

- Enzyme inhibition : Measure IC₅₀ values against targets like MAO-B or kinases using fluorometric assays .

- Antimicrobial activity : Test minimum inhibitory concentrations (MIC) via broth microdilution .

- In silico screening : Molecular docking (e.g., AutoDock Vina) predicts binding poses to active sites (e.g., α-glucosidase) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data interpretation for novel benzimidazole derivatives?

Methodological Answer:

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions .

- X-ray crystallography : Compare experimental unit cell parameters (e.g., β = 95.13° ) with computational models (e.g., DFT-optimized geometries).

- Isotopic labeling : Use 15N-labeled analogs to clarify nitrogen environments in heterocycles .

Q. What computational strategies predict the bioactivity and ADMET properties of benzimidazole-oxazole hybrids?

Methodological Answer:

- Molecular dynamics (MD) simulations : Assess binding stability (e.g., RMSD < 2 Å over 100 ns trajectories) .

- QSAR modeling : Corrogate substituent effects (e.g., electron-withdrawing groups enhance MAO-B inhibition) .

- ADMET prediction : Tools like SwissADME evaluate logP (optimal range: 2–3) and CYP450 interactions .

Q. How do structural modifications (e.g., substituent variation) impact the biological efficacy of benzimidazole-oxazole analogs?

Methodological Answer:

- SAR studies :

- Electron-donating groups (e.g., -OCH₃ at position 4) improve solubility but reduce kinase inhibition .

- Halogenation (e.g., -Cl or -Br) enhances antimicrobial activity by increasing membrane permeability .

- Thermal analysis : TGA/DTA reveals stability trends (e.g., decomposition points >250°C for fluorinated derivatives) .

Q. What experimental and theoretical approaches address discrepancies between computational binding predictions and empirical bioassay results?

Methodological Answer:

- Free energy calculations : Use MM-PBSA/GBSA to refine docking scores and account for solvation effects .

- Bioassay validation : Repeat assays under varied conditions (e.g., pH 7.4 vs. 6.5) to assess pH-dependent activity .

- Crystallographic validation : Compare predicted poses with experimentally resolved ligand-protein structures .

Q. How can researchers design comparative studies to evaluate benzimidazole-oxazole derivatives against existing drug candidates?

Methodological Answer:

- Control selection : Use known inhibitors (e.g., acarbose for α-glucosidase) as benchmarks .

- Multi-parametric analysis : Compare IC₅₀, selectivity indices, and toxicity profiles (e.g., CC₅₀ in HEK293 cells) .

- Structural analogs : Include compounds like 1-(4-chlorobenzyl)-2-(pyridin-2-yl)-1H-benzimidazole to assess substituent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.